Stereospecific PARP-1 Inhibition: NMS-P515 vs. Racemate and (R)-Enantiomer
NMS-P515, the (S)-enantiomer of the isoindolinone carboxamide series, exhibits a >110-fold higher affinity for PARP-1 compared to its (R)-enantiomer [1]. The racemate (±)-13 shows intermediate potency, but NMS-P515 is the active stereoisomer responsible for target engagement [1].
| Evidence Dimension | PARP-1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.016 μM (NMS-P515, (S)-enantiomer) |
| Comparator Or Baseline | 1.76 μM ((R)-enantiomer); <0.03 μM (racemate (±)-13) |
| Quantified Difference | NMS-P515 is 110-fold more potent than (R)-enantiomer; >1.9-fold more potent than racemate |
| Conditions | Surface plasmon resonance (SPR) biochemical assay |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for obtaining the reported potency and reproducibility; racemic or incorrectly synthesized material will yield invalid experimental results.
- [1] Papeo G, Posteri H, Borghi D, et al. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Med Chem Lett. 2019;10(4):534-538. doi:10.1021/acsmedchemlett.8b00569 View Source
